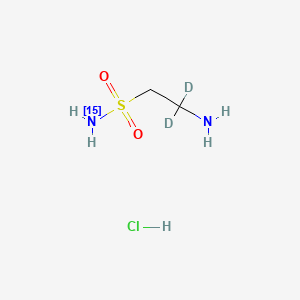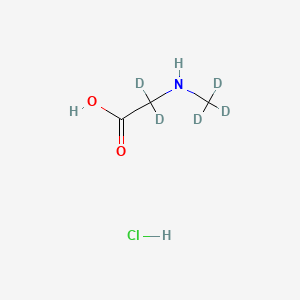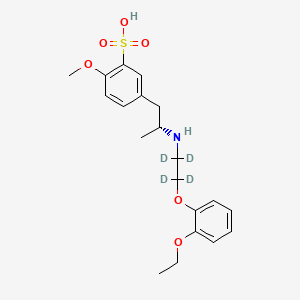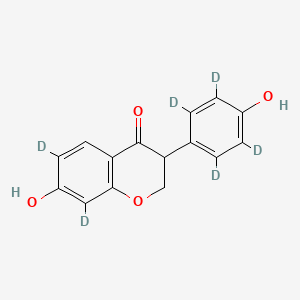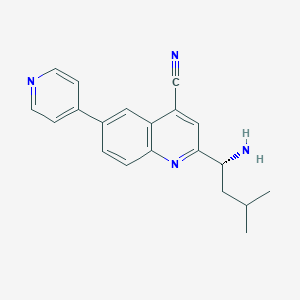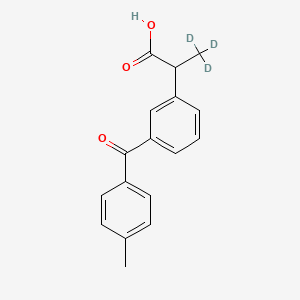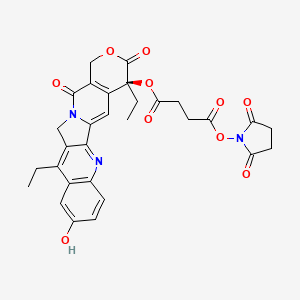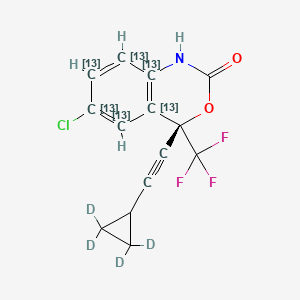
Efavirenz-13C6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Efavirenz-13C6 is a stable isotope-labeled compound of Efavirenz, a non-nucleoside reverse transcriptase inhibitor used primarily in the treatment of human immunodeficiency virus (HIV) type 1 infection . . The incorporation of carbon-13 isotopes makes it particularly useful in various analytical and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the key synthetic routes to Efavirenz involves the ortho-lithiation reaction of N-Boc-4-chloroaniline using n-butyllithium (n-BuLi) at a temperature of -45°C . This reaction is followed by trifluoroacetylation to form a key intermediate. The use of continuous flow reactors has been shown to improve the yield and safety of this process .
Industrial Production Methods
Industrial production of Efavirenz typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often employing continuous flow chemistry to enhance safety and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Efavirenz-13C6 undergoes various chemical reactions, including:
Oxidation: Efavirenz can be oxidized to form hydroxylated metabolites.
Reduction: Reduction reactions can convert Efavirenz to its corresponding alcohol derivatives.
Substitution: Halogen substitution reactions can occur, particularly involving the chlorine atom in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation reactions typically involve reagents like chlorine gas or bromine.
Major Products
The major products formed from these reactions include hydroxylated derivatives, alcohols, and halogen-substituted compounds .
Wissenschaftliche Forschungsanwendungen
Efavirenz-13C6 is widely used in scientific research, particularly in the following fields:
Chemistry: Used as a reference standard in analytical chemistry for method development and validation.
Biology: Employed in studies involving the metabolism and pharmacokinetics of Efavirenz.
Medicine: Utilized in clinical research to understand the drug’s efficacy and safety in treating HIV.
Industry: Applied in the quality control of pharmaceutical formulations containing Efavirenz.
Wirkmechanismus
Efavirenz-13C6, like its non-labeled counterpart, inhibits the activity of viral RNA-directed DNA polymerase (reverse transcriptase). This inhibition prevents the transcription of viral RNA into DNA, thereby blocking the replication of the virus . The compound targets the reverse transcriptase enzyme, an essential viral enzyme, and its antiviral activity is dependent on intracellular conversion to the active triphosphorylated form .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nevirapine: Another non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV.
Delavirdine: A similar compound with a different chemical structure but the same mechanism of action.
Etravirine: A second-generation non-nucleoside reverse transcriptase inhibitor with improved resistance profiles.
Uniqueness
Efavirenz-13C6 is unique due to its stable isotope labeling, which makes it particularly valuable in research applications involving mass spectrometry and other analytical techniques. This labeling allows for precise tracking and quantification in various biological and chemical studies .
Eigenschaften
Molekularformel |
C14H9ClF3NO2 |
|---|---|
Molekulargewicht |
325.65 g/mol |
IUPAC-Name |
(4S)-6-chloro-4-[2-(2,2,3,3-tetradeuteriocyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one |
InChI |
InChI=1S/C14H9ClF3NO2/c15-9-3-4-11-10(7-9)13(14(16,17)18,21-12(20)19-11)6-5-8-1-2-8/h3-4,7-8H,1-2H2,(H,19,20)/t13-/m0/s1/i1D2,2D2,3+1,4+1,7+1,9+1,10+1,11+1 |
InChI-Schlüssel |
XPOQHMRABVBWPR-MVJUSYNDSA-N |
Isomerische SMILES |
[2H]C1(C(C1([2H])[2H])C#C[C@]2([13C]3=[13C]([13CH]=[13CH][13C](=[13CH]3)Cl)NC(=O)O2)C(F)(F)F)[2H] |
Kanonische SMILES |
C1CC1C#CC2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


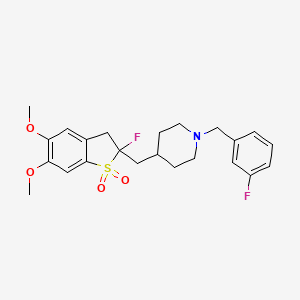
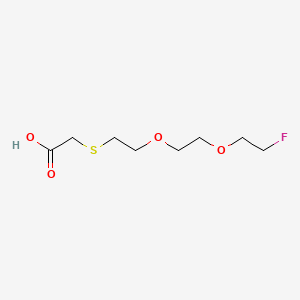

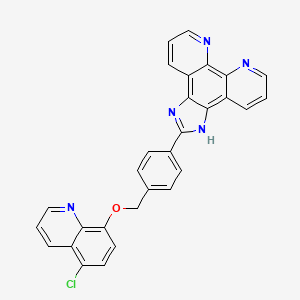
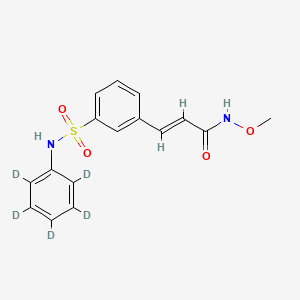
![(1R,4R,5S,8R,9S,12R,14R)-4,8,12-trimethyl-2,13-dioxatetracyclo[7.5.0.01,5.012,14]tetradecan-3-one](/img/structure/B12418525.png)
